5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 5-Amino-1-[(3-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide
- 5-Amino-1-[(3-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
- 5-Amino-1-[(3-chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one is unique due to its pyridinone core, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C12H11ClN2O/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16/h1-6,8H,7,14H2 |
InChI Key |
XQBUCLWQYIVPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)N |
Origin of Product |
United States |
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